1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine hydrochloride
Overview
Description
1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine hydrochloride is a chemical compound that features a fluorinated aromatic ring and an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-5-trifluoromethylbenzene.
Nitration: The aromatic ring undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The resulting amine is alkylated with ethyl bromide to form the ethylamine derivative.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethylamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Imines or nitriles.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific electronic properties.
Biological Research: It is used in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors or enzymes, altering their activity.
Pathways Involved: It may influence neurotransmitter pathways, particularly those involving serotonin and dopamine, due to its structural similarity to certain neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluoro-4-trifluoromethylphenyl)-ethylamine hydrochloride
- 1-(2-Fluoro-3-trifluoromethylphenyl)-ethylamine hydrochloride
- 1-(2-Fluoro-6-trifluoromethylphenyl)-ethylamine hydrochloride
Uniqueness
1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine hydrochloride is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the aromatic ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N.ClH/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10;/h2-5H,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTOKHKWLGTPIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C(F)(F)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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